ethyl {4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is an organic compound with a complex structure that includes a pyrazole ring, an amino group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyacetophenone with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE HCl: Shares the dimethoxyphenyl group and amino functionality.
1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: Contains similar aromatic and heterocyclic structures
Uniqueness
ETHYL 2-{4-[3-AMINO-1-(3,4-DIMETHOXYPHENYL)-3-OXOPROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETATE is unique due to its combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H23N3O6 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C18H23N3O6/c1-4-27-16(23)9-12-17(18(24)21-20-12)11(8-15(19)22)10-5-6-13(25-2)14(7-10)26-3/h5-7,11H,4,8-9H2,1-3H3,(H2,19,22)(H2,20,21,24) |
InChI Key |
BKZFNWRQSNLQMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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